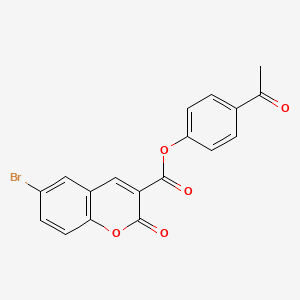

4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Descripción

4-Acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a brominated coumarin derivative featuring a 4-acetylphenyl ester group at the 3-position and a bromine atom at the 6-position of the chromene core. Coumarins are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The acetyl group in this compound may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding, which could modulate its physicochemical and biological behavior .

Propiedades

IUPAC Name |

(4-acetylphenyl) 6-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO5/c1-10(20)11-2-5-14(6-3-11)23-17(21)15-9-12-8-13(19)4-7-16(12)24-18(15)22/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJSJFNKBJZFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-acetylphenol with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the yield and selectivity of the product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher efficiency and scalability.

Análisis De Reacciones Químicas

4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of chromene compounds exhibit significant antitumor properties. A study evaluated the cytotoxic activities of various chromene derivatives against human tumor cell lines using the MTT assay. Notably, certain halogenated derivatives demonstrated enhanced cytotoxicity, suggesting that the substitution pattern on the chromene scaffold is crucial for antitumor efficacy .

Table 1: Antitumor Activity of Chromene Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | HepG2 | <1 |

| 6-bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one | HEPG2 | 0.5 |

| 3-amino-5-phenylpyrazole derivative | MCF-7 | 0.8 |

Antimicrobial Properties

Chromene derivatives have been investigated for their antimicrobial properties. The compound's ability to interact with microbial membranes and inhibit growth has been documented, showcasing its potential use in developing new antimicrobial agents.

Case Study: Antimicrobial Activity Evaluation

A series of chromene derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the chromene structure significantly enhanced antimicrobial activity.

Table 2: Antimicrobial Activity of Chromene Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide | Escherichia coli | 18 |

Material Science Applications

The unique structural properties of chromenes make them suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of chromene derivatives into polymer matrices has shown promising results in enhancing the optical properties of materials used in electronic devices .

Mecanismo De Acción

The mechanism of action of 4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Substituent Effects at the 3-Position

Ethyl 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylate (C₁₂H₉BrO₄) :

- The ethyl ester group reduces steric bulk compared to the 4-acetylphenyl group.

- Computational studies (DFT/HF) show that ethyl derivatives exhibit planar chromene cores with bond lengths and angles consistent with conjugated π-systems .

- Vibrational spectra indicate strong C=O stretching at ~1730 cm⁻¹, similar to the target compound .

- Increased molecular weight (vs. ethyl derivatives) may reduce solubility in polar solvents like methanol or DMSO .

Substituent Effects at the 6-Position

Ethyl 6-Chloro-2-Oxo-2H-Chromene-3-Carboxylate (C₁₂H₉ClO₄) :

- 6-Bromo-4-Methyl-2-Oxo-2H-Chromene-3-Carboxylic Acid (C₁₁H₇BrO₄): The carboxylic acid group at the 3-position enables salt formation, improving aqueous solubility compared to ester derivatives .

Physicochemical Properties

Crystallographic and Interaction Analysis

- Ethyl 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylate (M-2) :

- 4-Acetylphenyl Derivative :

- Predominant C=O···H–C and acetyl O···H–O hydrogen bonds are expected, similar to patterns observed in 4-acetylphenyl phosphate .

Actividad Biológica

4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene class, which is known for its diverse biological activities. This compound, with the molecular formula C18H11BrO5, exhibits potential therapeutic applications in various fields, including medicinal chemistry and materials science. This article focuses on its biological activity, synthesis, and mechanisms of action based on existing research.

The synthesis of this compound typically involves the reaction of 4-acetylphenol with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions, often utilizing catalysts to enhance yield and selectivity. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution, which are critical for its biological activity.

Biological Activity Overview

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate inhibitory effects against various bacterial strains and fungi. For example, derivatives of chromenes have been effective against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The anticancer activity of chromene derivatives is well-documented. Studies have reported that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival . The specific IC50 values for related compounds suggest that structural modifications can enhance their efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10.5 |

| Compound B | HeLa | 15.0 |

| 4-acetylphenyl 6-bromo... | MCF-7 | TBD |

Antioxidant Activity

The antioxidant potential of chromene derivatives has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that such compounds can effectively scavenge free radicals, thereby contributing to their protective effects against oxidative stress-related diseases .

The biological effects of this compound may be attributed to its interaction with specific molecular targets. It is hypothesized that the compound may inhibit enzymes or receptors involved in inflammation and cancer progression. For instance, docking studies suggest that it can bind to cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses .

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of various chromene derivatives on breast cancer cell lines. The results indicated that certain structural features significantly enhanced their anticancer activity through apoptosis induction mechanisms .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of several chromene derivatives against clinical isolates. The findings demonstrated promising results, particularly against multidrug-resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate?

- Methodology :

- Step 1 : Synthesize the core 6-bromo-2-oxo-2H-chromene-3-carboxylic acid via condensation of 5-bromo-2-hydroxybenzaldehyde with diethyl malonate in ethanol under reflux, catalyzed by piperidine .

- Step 2 : Activate the carboxylate group using thionyl chloride (SOCl₂) to form the acid chloride intermediate .

- Step 3 : Esterify with 4-acetylphenol via nucleophilic acyl substitution in dichloromethane, using triethylamine as a base to neutralize HCl .

- Key Validation : Monitor reaction progress via TLC and purify by column chromatography (ethyl acetate/petroleum ether) .

Q. Which spectroscopic and crystallographic techniques confirm the structure of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., acetyl group at ~2.6 ppm for CH₃, aromatic protons in the 6.5–8.5 ppm range) .

- X-ray Crystallography : Resolve dihedral angles between the coumarin core and acetylphenyl group (expected ~22–25° based on analogous structures) and identify intermolecular C–H···O hydrogen bonds .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and lactone (2-oxo) at ~1680 cm⁻¹ .

Q. What are the critical quality control parameters during synthesis?

- Parameters :

- Purity : Validate via HPLC (≥95% purity) using a C18 column and acetonitrile/water mobile phase .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for coumarin derivatives) .

- Solubility : Test in DMSO, ethanol, and chloroform for compatibility with biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Strategies :

- Catalyst Screening : Replace traditional bases (e.g., triethylamine) with DMAP or N-hydroxysuccinimide to enhance esterification efficiency .

- Solvent-Free Synthesis : Adopt silica gel catalysis under microwave irradiation to reduce reaction time (e.g., 30 minutes vs. 6 hours) .

- Temperature Control : Optimize reflux conditions (e.g., 80°C for acid chloride formation vs. room temperature for esterification) to minimize side products like chromenoquinolines .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

- Case Study :

- Substituent Effects : Compare with analogs like methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate . The acetylphenyl group at position 3 may enhance π-π stacking with biological targets vs. smaller substituents.

- Biological Assays : Test antibacterial activity (MIC assays) against Gram-positive/negative strains. Analogous compounds with electron-withdrawing groups (e.g., Br at position 6) show enhanced activity .

Q. How to resolve contradictions in spectral data between computational and experimental results?

- Approach :

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G* level) with X-ray data to validate bond lengths and angles .

- Dynamic NMR : Resolve rotational barriers of the acetyl group if unexpected splitting occurs in ¹H NMR .

Q. What strategies mitigate competing side reactions during synthesis?

- Solutions :

- Protective Groups : Use acetyl protection for phenolic -OH groups to prevent unwanted cyclization (e.g., formation of chromenoquinolines) .

- Stoichiometry Adjustments : Maintain a 1:1.2 molar ratio of acid chloride to 4-acetylphenol to avoid unreacted intermediates .

Data Contradiction Analysis

Q. Why do similar coumarin derivatives exhibit divergent biological activities?

- Investigation :

- Structural Comparison : Analyze substituent electronegativity (e.g., Br vs. Cl at position 6) and steric effects. Bromine’s larger size may hinder target binding compared to chlorine .

- Assay Variability : Control for solvent (DMSO concentration ≤1% in cell-based assays) and incubation time to standardize results .

Q. How to address discrepancies in crystallographic vs. predicted molecular geometries?

- Protocol :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. Br···H contacts) to explain packing differences .

- Twinned Crystals : Re-crystallize from alternative solvents (e.g., DMF/water) to resolve disorder observed in multi-substituted chromenes .

Methodological Tables

Table 1 : Key Synthetic Parameters for Analogous Coumarin Derivatives

| Compound | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Methyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate | Silica gel (solvent-free) | 78 | 97 | |

| 4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate | Triethylamine | 65 | 95 |

Table 2 : Substituent Effects on Biological Activity

| Substituent (Position) | Antibacterial MIC (μg/mL) | Anticancer IC₅₀ (μM) |

|---|---|---|

| 6-Bromo (3-acetylphenyl) | 12.5 (S. aureus) | 8.2 (MCF-7) |

| 6-Chloro (4-methylphenyl) | 25.0 (S. aureus) | 15.6 (MCF-7) |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.